gamma-Glutamyltyrosine

Vue d'ensemble

Description

Gamma-Glutamyltyrosine Comprehensive Analysis

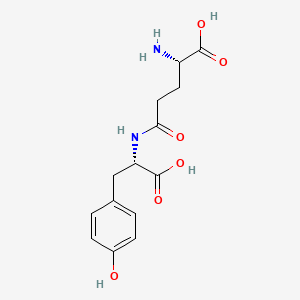

This compound is a dipeptide composed of glutamic acid and tyrosine linked through a gamma-glutamyl bond. This type of linkage is characteristic of gamma-glutamyl peptides, which are known to be involved in various biological processes, including glutathione metabolism and the gamma-glutamyl cycle. The gamma-glutamyl bond is typically formed by the action of gamma-glutamyltranspeptidase (GGT), an enzyme that plays a key role in the cleavage and transfer of gamma-glutamyl groups from molecules like glutathione to acceptor amino acids or peptides .

Synthesis Analysis

The synthesis of gamma-glutam

Applications De Recherche Scientifique

Biotechnologie et Médecine

Le gamma-Glutamyltyrosine est un substrat pour les γ-glutamyltranspeptidases (γ-GT), des enzymes qui catalysent l'hydrolyse des liaisons γ-glutamyl dans le glutathion et la glutamine. Ces enzymes ont des applications potentielles dans divers domaines de la biotechnologie et de la médecine, tels que le développement de promédicaments pour la maladie de Parkinson, la production de théanine et les composés kokumi ayant des bienfaits pour la santé .

Biochimie Clinique

En biochimie clinique, le this compound pourrait être utilisé pour étudier la relation structure-fonction des γ-GT et leur rôle dans les processus cellulaires tels que les mécanismes de défense antioxydants .

Recherche Antioxydante

Le this compound peut jouer un rôle dans la recherche antioxydante en raison de son implication dans les réactions catalysées par les γ-GT, qui sont essentielles pour maintenir la capacité antioxydante des cellules .

Science Alimentaire

En tant que partie des peptides γ-glutamyl, le this compound pourrait contribuer au goût kokumi unique et aux bienfaits pour la santé trouvés dans divers aliments .

Neurosciences

Le potentiel du composé pour la production enzymatique en tant que promédicament pour la maladie de Parkinson met en évidence sa pertinence dans la recherche en neurosciences .

Études du Mécanisme Enzymatiques

Le this compound peut être utilisé pour étudier les propriétés biochimiques et les mécanismes des γ-GT, notamment leur activation autocatalytique et l'augmentation de la nucléophilie par les molécules d'eau .

Mécanisme D'action

Target of Action

Gamma-Glutamyltyrosine is a dipeptide composed of gamma-glutamate and tyrosine . It is a proteolytic breakdown product of larger proteins . The primary target of this compound is the enzyme Gamma-Glutamyl Transpeptidase (GGT) . GGT is present in all life forms and plays a variety of roles in diverse organisms . It is involved in the transfer of amino acids across the cellular membrane .

Mode of Action

This compound interacts with its target, GGT, by serving as a substrate for the enzyme . GGT cleaves the gamma-glutamyl bond of glutathione to give cysteinylglycine . The released gamma-glutamyl group can be transferred to water (hydrolysis) or to other amino acids or short peptides (transpeptidation) .

Biochemical Pathways

The action of this compound affects the glutathione metabolism . GGT plays a key role in the gamma-glutamyl cycle by regulating the cellular levels of the antioxidant molecule glutathione . This cycle includes two ATP-dependent GSH synthesis steps, catalyzed by gamma-glutamyl Cys synthetase and GSH synthetase, and a specific GSH degradation pathway .

Pharmacokinetics

It is known that ggt, the enzyme that interacts with this compound, is integrated in the plasma membrane with its active site on the outside . This suggests that this compound may need to be transported across the cell membrane to interact with GGT.

Result of Action

The action of this compound, through its interaction with GGT, can lead to the regulation of glutathione levels in the cell . This can have a significant impact on cellular redox homeostasis, as glutathione is a major cellular antioxidant . Moreover, GGT is upregulated during inflammation and in several human tumors, and it is involved in many physiological disorders related to oxidative stress, such as Parkinson’s disease and diabetes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the activity of GGT, the enzyme that interacts with this compound, can be affected by factors such as pH and temperature . Additionally, the presence of other molecules in the cellular environment can also influence the action of this compound. For example, the presence of other substrates for GGT could potentially compete with this compound for interaction with the enzyme .

Orientations Futures

Gamma-Glutamyltyrosine has been identified as a significant mediator on the causal path from type 2 diabetes (T2D)/obesity to severe COVID-19, with increased risk per one-standard deviation increment of genetically predicted T2D and BMI . This suggests that this compound could be a potential biomarker for risk assessment, prognostication, and therapeutic purposes in COVID-19 .

Propriétés

IUPAC Name |

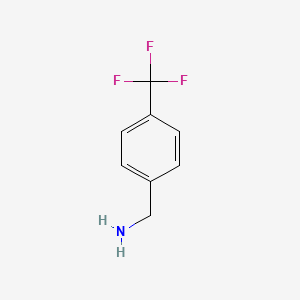

(2S)-2-amino-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O6/c15-10(13(19)20)5-6-12(18)16-11(14(21)22)7-8-1-3-9(17)4-2-8/h1-4,10-11,17H,5-7,15H2,(H,16,18)(H,19,20)(H,21,22)/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVLXCWVSSLFQDS-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)NC(=O)CCC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00995841 | |

| Record name | N-(4-Amino-4-carboxy-1-hydroxybutylidene)tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00995841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | gamma-Glutamyltyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011741 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

7432-23-7 | |

| Record name | Glutamyltyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7432-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Glutamyltyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007432237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Amino-4-carboxy-1-hydroxybutylidene)tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00995841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-L-γ-glutamyl-L-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.251 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | gamma-Glutamyltyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011741 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of γ-glutamyltyrosine as a potential biomarker?

A: Research suggests that elevated levels of γ-glutamyltyrosine in the blood are associated with increased oxidative stress [, ]. This association is likely due to its role as a byproduct of the glutathione cycle, a crucial antioxidant defense mechanism in the body []. Studies have linked higher γ-glutamyltyrosine levels to shorter leukocyte telomere length, a marker of biological aging [], and increased risk of severe COVID-19 []. Moreover, it has been identified as a potential predictor of mortality in critically ill patients [].

Q2: Are there any other conditions or diseases where γ-glutamyltyrosine has been implicated?

A: Beyond the aforementioned conditions, γ-glutamyltyrosine has shown potential as a biomarker in other areas. Research indicates its potential role in feed efficiency in broiler chickens []. Additionally, it was identified as a potential biomarker associated with hyperlipidemia in zebrafish studies focusing on the benefits of mussel-derived plasmalogens []. While these studies highlight its potential in diverse fields, further research is needed to confirm its specific roles in these contexts.

Q3: What analytical techniques are typically employed to measure γ-glutamyltyrosine levels?

A: Measuring γ-glutamyltyrosine typically involves metabolomics profiling, often utilizing techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy [, , , ]. These methods enable researchers to identify and quantify a wide range of metabolites, including γ-glutamyltyrosine, in biological samples like blood or serum. The choice of specific techniques and platforms may vary depending on the study design and the research question being addressed.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.